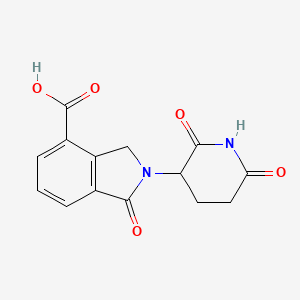

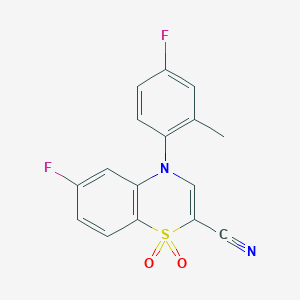

![molecular formula C11H10N6O2S2 B2470421 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 905765-60-8](/img/structure/B2470421.png)

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides . It has been synthesized as a potential biologically active substance . The compound is a white or light yellow crystalline substance .

Synthesis Analysis

The compound is synthesized by alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in ethanol in an alkaline medium . After crystallization, the resulting product is a white or light yellow crystalline substance .Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a 1,2,4-triazole ring, and a thiazole ring . The compound also contains an amine group and a sulfanyl group .Chemical Reactions Analysis

The compound is synthesized through an alkylation reaction . The reaction involves the use of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione and N-aryl-substituted α-chloroacetamides .Physical And Chemical Properties Analysis

The compound is a white or light yellow crystalline substance . Other physical and chemical properties such as melting point, solubility, and stability are not specified in the available data.Applications De Recherche Scientifique

Synthesis and Biological Activity

Derivatives of 1,2,4-triazol, such as the mentioned compound, exhibit considerable synthetic and pharmacological potential. Their applications in modern pharmacy aim to minimize drug toxicity while enhancing efficacy. For example, derivatives synthesized through the alkylation of 1,2,4-triazol-3-thione with N-aryl-substituted α-chloroacetamides show anti-exudative properties, surpassing reference drugs in certain cases (Chalenko et al., 2019).

Antimicrobial Applications

New series of compounds based on 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide have shown significant in vitro antibacterial, antifungal, and anti-tuberculosis activity, demonstrating the versatility of 1,2,4-triazole derivatives in combating various infections (MahyavanshiJyotindra et al., 2011).

Energetic Materials Development

Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, synthesized from reactions involving acetamide, have been explored for their potential as insensitive energetic materials. Their moderate thermal stabilities and insensitivity to impact and friction suggest applications in safer explosive materials (Yu et al., 2017).

Anticancer Research

Some derivatives exhibit promising anticancer activities. The design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors show potential in cancer therapy. These compounds offer potent GLS inhibition with improved solubility and drug-like properties, indicating their role in the growth attenuation of cancer cells (Shukla et al., 2012).

Antimalarial and Antiviral Potential

Investigations into the antimalarial and potential COVID-19 applications of N-(phenylsulfonyl)acetamide derivatives have been conducted. These studies include computational calculations and molecular docking, highlighting the versatility of such compounds in addressing global health challenges (Fahim & Ismael, 2021).

Propriétés

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O2S2/c12-17-9(7-2-1-4-19-7)15-16-11(17)21-6-8(18)14-10-13-3-5-20-10/h1-5H,6,12H2,(H,13,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWODESGADOVKEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

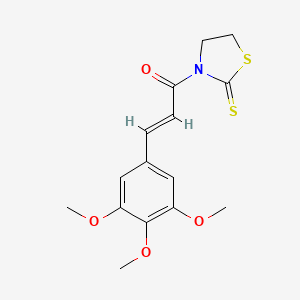

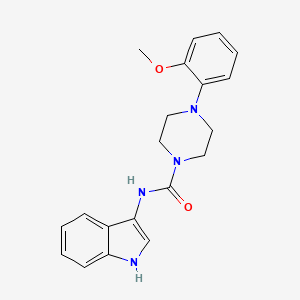

![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2470339.png)

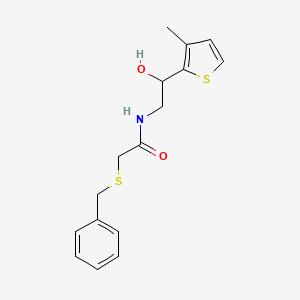

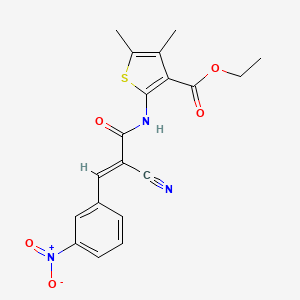

![N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2470342.png)

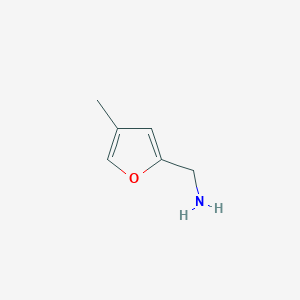

![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2470357.png)

![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2470358.png)

![3-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2470359.png)

![N-benzyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2470361.png)